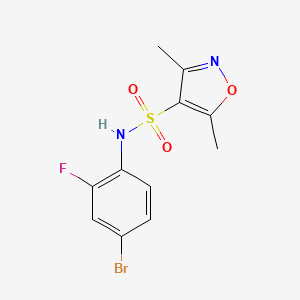![molecular formula C29H36BrNO6 B10960236 Ethyl [2-bromo-6-ethoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydroacridin-9-yl)phenoxy]acetate](/img/structure/B10960236.png)
Ethyl [2-bromo-6-ethoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydroacridin-9-yl)phenoxy]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-[2-BROMO-6-ETHOXY-4-(3,3,6,6-TETRAMETHYL-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDRO-9-ACRIDINYL)PHENOXY]ACETATE is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[2-BROMO-6-ETHOXY-4-(3,3,6,6-TETRAMETHYL-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDRO-9-ACRIDINYL)PHENOXY]ACETATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and other advanced techniques to improve efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[2-BROMO-6-ETHOXY-4-(3,3,6,6-TETRAMETHYL-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDRO-9-ACRIDINYL)PHENOXY]ACETATE can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The specific conditions, such as temperature, solvent, and catalyst, will depend on the desired reaction and the functional groups present in the compound.
Major Products
The major products formed from these reactions will depend on the specific reaction conditions and the reagents used. For example, oxidation may produce a carboxylic acid derivative, while reduction may yield an alcohol derivative.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may have potential as a biochemical probe or as a starting material for the synthesis of biologically active compounds.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of ETHYL 2-[2-BROMO-6-ETHOXY-4-(3,3,6,6-TETRAMETHYL-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDRO-9-ACRIDINYL)PHENOXY]ACETATE will depend on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
ETHYL 2-[2-BROMO-6-ETHOXY-4-(3,3,6,6-TETRAMETHYL-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDRO-9-ACRIDINYL)PHENOXY]ACETATE can be compared with other similar compounds, such as:
These compounds share some structural similarities but may differ in their functional groups and overall reactivity
Properties
Molecular Formula |
C29H36BrNO6 |
|---|---|
Molecular Weight |
574.5 g/mol |
IUPAC Name |
ethyl 2-[2-bromo-6-ethoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-2,4,5,7,9,10-hexahydroacridin-9-yl)phenoxy]acetate |
InChI |
InChI=1S/C29H36BrNO6/c1-7-35-22-10-16(9-17(30)27(22)37-15-23(34)36-8-2)24-25-18(11-28(3,4)13-20(25)32)31-19-12-29(5,6)14-21(33)26(19)24/h9-10,24,31H,7-8,11-15H2,1-6H3 |
InChI Key |
MJNBXOVZFVOERX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C2C3=C(CC(CC3=O)(C)C)NC4=C2C(=O)CC(C4)(C)C)Br)OCC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-5-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10960166.png)
![4-{[3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B10960167.png)
![N-[N-(1,3-benzoxazol-2-yl)carbamimidoyl]acetamide](/img/structure/B10960172.png)

![Ethyl 2-{cyclopentyl[(3,4-dichlorophenyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10960186.png)
![1,5-dimethyl-4-nitro-N-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B10960187.png)
![2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1-methylpiperidin-4-yl)acetamide](/img/structure/B10960199.png)
![3-(2,6-dichlorophenyl)-N-{3-[3-(diethylamino)phenoxy]-5-nitrophenyl}-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B10960208.png)
![5-[(2,5-dichlorophenoxy)methyl]-N-(5-methylpyridin-2-yl)furan-2-carboxamide](/img/structure/B10960228.png)
![N-(4-chlorophenyl)-2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B10960232.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-methyl-4-{[3-(trifluoromethyl)phenoxy]methyl}-1,2-oxazole-3-carboxamide](/img/structure/B10960237.png)
![Ethyl 2,7,7-trimethyl-4-{4-[(4-methylbenzyl)oxy]-3-nitrophenyl}-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B10960242.png)
![4-(difluoromethoxy)-3-methoxy-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzamide](/img/structure/B10960245.png)
